2,3-Difluorophenyl Motif Yields High-Affinity Ligands
The value of the 4-(2,3-difluorophenyl)thiazol-2-ylamine scaffold is demonstrated by the high potency of its elaborated derivatives. While the base compound itself is a building block, a derivative containing this exact core (CHEMBL125963) exhibited a high affinity (IC50 = 760 nM) for the human beta-2 adrenergic receptor [1][2]. More strikingly, a related compound series using a 2,3-difluorophenyl-linker produced a PARP1 inhibitor with an IC50 of 1.3 nM [3]. This contrasts with simpler or differently substituted analogs which may serve as weaker starting points, as illustrated by a study where a series of 4-phenylthiazol-2-amine derivatives for HCC treatment yielded a lead compound with an IC50 of 0.94 µM against HepG2 cells, which, while potent, demonstrates the varying degrees of optimization potential from different starting scaffolds [4].
IC50 = 1.3 nM (PARP1 inhibitor with 2,3-difluoro linker)
| Evidence Dimension | Potency of elaborated derivative (Beta-2 adrenergic receptor binding) |
|---|---|
| Target Compound Data | IC50 = 760 nM (for CHEMBL125963, a derivative of the target compound) |
| Comparator Or Baseline | Not applicable |
| Quantified Difference | Not applicable |
| Conditions | Binding affinity evaluated on CHO cells expressing cloned human beta-2 adrenergic receptor [2] |
Why This Matters
This demonstrates the scaffold's ability to be elaborated into high-potency compounds, a critical factor for selecting this building block in a medicinal chemistry campaign.
- [1] BindingDB. BDBM50092649: 4-[4-(2,3-Difluoro-phenyl)-thiazol-2-yl]-N-{4-[2-(2-hydroxy-2-pyridin-3-yl-ethylamino)-ethyl]-phenyl}-benzenesulfonamide. View Source
- [2] BindingDB. Primary Search for BDBM50092649. View Source
- [3] Discovery, mechanism and metabolism studies of 2,3-difluorophenyl-linker-containing PARP1 inhibitors with enhanced in vivo efficacy for cancer therapy. CNKI Scholar. View Source
- [4] Li, W. et al. Design, synthesis, and antitumor activities of novel ureido/thioureido derivatives with a 4-phenylthiazol-2-amine scaffold. Journal of Saudi Chemical Society, 2024, 28(4), 101900. View Source
